2-(diphenylphosphoryl)-N,N-diphenylacetamide
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Overview
Description
2-(Diphenylphosphoryl)-N,N-diphenylacetamide is an organic compound characterized by the presence of a diphenylphosphoryl group and a diphenylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(diphenylphosphoryl)-N,N-diphenylacetamide typically involves the reaction of diphenylphosphoryl chloride with N,N-diphenylacetamide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Common solvents used in this synthesis include dichloromethane and tetrahydrofuran. The reaction mixture is often stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
2-(Diphenylphosphoryl)-N,N-diphenylacetamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phosphoryl group is replaced by other nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield diphenylphosphine oxide, while reduction can produce diphenylphosphine .
Scientific Research Applications
2-(Diphenylphosphoryl)-N,N-diphenylacetamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of advanced materials and as a catalyst in industrial processes
Mechanism of Action
The mechanism of action of 2-(diphenylphosphoryl)-N,N-diphenylacetamide involves its interaction with specific molecular targets. The phosphoryl group can form strong bonds with metal ions, making it an effective ligand in coordination complexes. Additionally, the compound can inhibit certain enzymes by binding to their active sites, thereby affecting their catalytic activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(diphenylphosphoryl)-N,N-diphenylacetamide include:
- N-methyl-N-[2-(diphenylphosphoryl)ethyl]diphenylphosphorylacetamide
- N-butyl-N-[2-(diphenylphosphoryl)ethyl]diphenylphosphorylacetamide
- N-octyl-N-[2-(diphenylphosphoryl)ethyl]diphenylphosphorylacetamide .
Uniqueness
What sets this compound apart from these similar compounds is its specific structural configuration and the presence of both diphenylphosphoryl and diphenylacetamide groups. This unique combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry .
Biological Activity
2-(Diphenylphosphoryl)-N,N-diphenylacetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C19H18N1O2P
- Molecular Weight : 327.33 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules, including enzymes and receptors. The diphenylphosphoryl group is known to enhance the compound's affinity towards target proteins, potentially leading to inhibition or modulation of enzymatic activities.
Antimicrobial Activity
Several studies have indicated that derivatives of diphenylacetamide, including this compound, exhibit significant antimicrobial properties. For instance, a study reported that similar compounds demonstrated notable antibacterial and antifungal activities against various strains, suggesting a potential role in developing new antimicrobial agents .
Analgesic Activity
Research has also focused on the analgesic properties of related compounds. A docking study involving derivatives of N,N-diphenylacetamide evaluated their binding affinities to cyclooxygenase enzymes (COX-1 and COX-2), which are critical targets for nonsteroidal anti-inflammatory drugs (NSAIDs). The findings suggested that certain derivatives could serve as effective analgesics by inhibiting these enzymes .
Case Studies and Research Findings
-
Antimicrobial Study :
- Objective : Evaluate the antimicrobial efficacy of diphenylacetamide derivatives.
- Method : Compounds were screened using the cup plate method against bacterial strains like E. coli and Bacillus subtilis.
- Results : Several compounds exhibited significant inhibition zones compared to standard antibiotics, indicating strong antimicrobial potential.
Compound Bacterial Strain Inhibition Zone (mm) A1 E. coli 15 A2 Bacillus subtilis 18 A3 Staphylococcus aureus 20 -
Analgesic Activity Evaluation :
- Objective : Assess the analgesic effect of synthesized diphenylacetamide derivatives.
- Method : The hot plate test was used on rats to measure reaction times post-administration of test compounds.
- Results : The compound AKM-2 showed significant analgesic effects compared to the control group.
Group Dose (mg/kg) Reaction Time (min) at 60 min Control 5 ml/kg 2.48 ± 0.13 Diclofenac Sodium 50 5.60 ± 0.15 AKM-2 200 3.42 ± 0.18
Properties
CAS No. |
90185-35-6 |
---|---|
Molecular Formula |
C26H22NO2P |
Molecular Weight |
411.4 g/mol |
IUPAC Name |
2-diphenylphosphoryl-N,N-diphenylacetamide |
InChI |
InChI=1S/C26H22NO2P/c28-26(27(22-13-5-1-6-14-22)23-15-7-2-8-16-23)21-30(29,24-17-9-3-10-18-24)25-19-11-4-12-20-25/h1-20H,21H2 |
InChI Key |
ZUYOFKSTZMSRAQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)CP(=O)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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